molecular formula C13H16N6 B2570531 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole CAS No. 1159937-01-5

1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

Cat. No. B2570531
CAS RN: 1159937-01-5
M. Wt: 256.313
InChI Key: SDVASZQVELILDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, also known as TMPyP, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a polycyclic aromatic hydrocarbon that is composed of five nitrogen atoms and three carbon atoms, and it has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is complex and multifaceted, and it involves interactions with a wide range of biomolecules and cellular components. 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been shown to interact with DNA and RNA molecules through intercalation, electrostatic interactions, and hydrogen bonding, and it has been shown to inhibit the activity of various enzymes and proteins. Additionally, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been shown to induce oxidative stress and apoptosis in cancer cells, and it has been used as a photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been shown to exhibit a wide range of biochemical and physiological effects, including DNA intercalation, inhibition of enzyme activity, induction of oxidative stress and apoptosis, and photosensitization. Additionally, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been shown to interact with various proteins and lipids, and it has been used as a probe for studying the structure and function of biomolecules.

Advantages and Limitations for Lab Experiments

1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water and organic solvents. Additionally, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is relatively easy to synthesize and can be obtained in large quantities. However, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and delivery, and the investigation of its interactions with other biomolecules and cellular components. Additionally, further research is needed to fully understand the mechanism of action of 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole and its potential for use in photodynamic therapy and other biomedical applications.

Synthesis Methods

The synthesis of 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole can be achieved through several different methods, including the reaction of pyrazole-4-carboxaldehyde with 2,2'-bipyridine in the presence of a palladium catalyst, or the reaction of pyrazole-4-carboxaldehyde with 2,2':6',2''-terpyridine in the presence of a copper catalyst. These methods have been shown to yield high-quality 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole with good yields and purity.

Scientific Research Applications

1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and materials science. In biochemistry, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been shown to interact with DNA and RNA molecules, and it has been used as a probe for studying the structure and function of nucleic acids. In biophysics, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been used as a photosensitizer for photodynamic therapy, and it has been shown to exhibit strong binding affinity for proteins and lipids. In materials science, 1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.

properties

IUPAC Name

4-[3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-8-10(6-18(3)16-8)12-5-13(15-14-12)11-7-19(4)17-9(11)2/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVASZQVELILDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2)C3=CN(N=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole

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